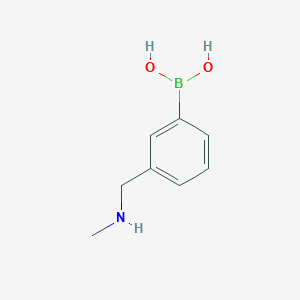

![molecular formula C8H10F5NS B1394040 N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine CAS No. 1287217-84-8](/img/structure/B1394040.png)

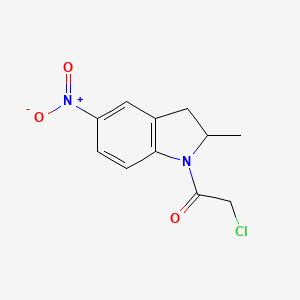

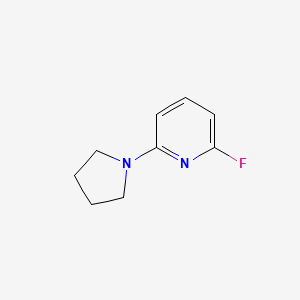

N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine

Übersicht

Beschreibung

“N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine” is a chemical compound that belongs to the class of aliphatic amines. Its molecular formula is C8H10F5NS and it has a molecular weight of 247.23 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group (a benzene ring attached to a CH2 group), a pentafluorosulfanyl group (SF5), and a methylamine group (NHCH3). The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .Wissenschaftliche Forschungsanwendungen

1. Visible-light-promoted generation of p-(N,N-dimethyl)benzyl equivalents

- Summary of Application : This research focuses on the highly selective generation of p-(N,N-dimethyl)benzyl equivalents from easily-available N,N-dimethyl arylamines via α-amino alkyl radicals in the presence of the iridium photosensitizer without any other additives .

- Methods of Application : The method involves the visible-light-promoted reaction of N,N-dimethyl arylamines and quinols under very mild reaction conditions .

- Results or Outcomes : A series of trifluoromethyl-containing diarylalkanes were obtained in good to high yields . This route provides novel access to trifluoromethyl-containing arenes under environment-friendly conditions .

2. Study of the Electrochemical Behavior of N-Substituted-4-Piperidones

- Summary of Application : This study investigates the electrochemical behavior of N-substituted-4-piperidone curcumin analogs .

- Methods of Application : The electrochemical behavior was assessed by differential pulse and cyclic voltammetry, while density functional theory (DFT) M06 and M06-2x functionals along with 6-311+G (d,p) basis set calculations were used for theoretical study .

- Results or Outcomes : The compounds undergo a two-electron irreversible oxidation in the range of 0.72 to 0.86 V, with surface concentrations ranging from 1.72 × 10 −7 to 5.01 × 10 −7 mol/cm 2 . The results also suggested that the process is diffusion-controlled for all compounds .

3. One-step process for production of N-methylated amino acids

- Summary of Application : This research focuses on the one-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst .

- Methods of Application : The method involves the use of recombinant Corynebacterium glutamicum as a biocatalyst .

- Results or Outcomes : The results of this research are not available in the search results .

4. Protection of Amino Groups in Synthesis

- Summary of Application : This research focuses on the protection of amino groups in synthesis, which is crucial for building a peptide of specific structure from its component amino acids .

- Methods of Application : The method involves the conversion of the amine to an ammonium salt with an acid, or alkylation .

- Results or Outcomes : The reactivity of the resulting alkylated amine can be reduced considerably by a steric effect .

5. Transamidation of Unactivated Amides

- Summary of Application : This study investigates the transamidation reactions of unactivated amides .

- Methods of Application : The method involves the use of a Ni catalyst for the transamidation of amides and sulfonamides with nitro compounds via reductive cross-coupling .

- Results or Outcomes : The results of this research are not available in the search results .

6. N-Alkylation of Amines with Alcohols

- Summary of Application : This research focuses on the N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology .

- Methods of Application : The method involves the use of a highly active Mn (I) pincer catalyst .

- Results or Outcomes : A broad range of anilines and more challenging aliphatic amines were alkylated .

4. Protection of Amino Groups in Synthesis

- Summary of Application : This research focuses on the protection of amino groups in synthesis, which is crucial for building a peptide of specific structure from its component amino acids .

- Methods of Application : The method involves the conversion of the amine to an ammonium salt with an acid, or alkylation .

- Results or Outcomes : The reactivity of the resulting alkylated amine can be reduced considerably by a steric effect .

5. Transamidation of Unactivated Amides

- Summary of Application : This study investigates the transamidation reactions of unactivated amides .

- Methods of Application : The method involves the use of a Ni catalyst for the transamidation of amides and sulfonamides with nitro compounds via reductive cross-coupling .

- Results or Outcomes : The results of this research are not available in the search results .

6. N-Alkylation of Amines with Alcohols

- Summary of Application : This research focuses on the N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology .

- Methods of Application : The method involves the use of a highly active Mn (I) pincer catalyst .

- Results or Outcomes : A broad range of anilines and more challenging aliphatic amines were alkylated .

Eigenschaften

IUPAC Name |

N-methyl-1-[4-(pentafluoro-λ6-sulfanyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F5NS/c1-14-6-7-2-4-8(5-3-7)15(9,10,11,12)13/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZXIJYTOCWHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide](/img/structure/B1393965.png)

![6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1393968.png)